Benzoic acid, 2-hydrazino-5-sulfo-

Physicochemical profiling Aqueous solubility Drug-likeness prediction

Benzoic acid, 2-hydrazino-5-sulfo- (IUPAC: 2-hydrazinyl-5-sulfobenzoic acid) is a bifunctional aromatic compound bearing both a nucleophilic hydrazino group at the ortho position and a strongly electron-withdrawing sulfonic acid group at the para position relative to a carboxylic acid moiety. With a molecular formula of C₇H₈N₂O₅S and a molecular weight of approximately 232.21 g/mol, this compound exhibits pronounced aqueous solubility driven by the sulfonate group, reflected in a calculated LogP (XlogP) of -2.3.

Molecular Formula C7H8N2O5S
Molecular Weight 232.22 g/mol
CAS No. 26218-12-2
Cat. No. B13753861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-hydrazino-5-sulfo-
CAS26218-12-2
Molecular FormulaC7H8N2O5S
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)NN
InChIInChI=1S/C7H8N2O5S/c8-9-6-2-1-4(15(12,13)14)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14)
InChIKeyOGBHOBCGEADUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-hydrazino-5-sulfo- (CAS 26218-12-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


Benzoic acid, 2-hydrazino-5-sulfo- (IUPAC: 2-hydrazinyl-5-sulfobenzoic acid) is a bifunctional aromatic compound bearing both a nucleophilic hydrazino group at the ortho position and a strongly electron-withdrawing sulfonic acid group at the para position relative to a carboxylic acid moiety [1]. With a molecular formula of C₇H₈N₂O₅S and a molecular weight of approximately 232.21 g/mol, this compound exhibits pronounced aqueous solubility driven by the sulfonate group, reflected in a calculated LogP (XlogP) of -2.3 . Its structural architecture positions it as a versatile synthetic intermediate for Fischer indole synthesis, formazan dye construction, and metal-complexing agent development, distinguishing it from simpler hydrazinobenzoic or sulfobenzoic acid analogs [2].

Aqueous Fischer indole synthesis substrate
Formazan dye precursor with built-in solubility
Tetradentate metal-chelating scaffold after condensation

Why Generic Substitution of Benzoic acid, 2-hydrazino-5-sulfo- Fails: Functional Group Interdependence and Application-Specific Performance


Substituting Benzoic acid, 2-hydrazino-5-sulfo- with a structurally related analog—such as 4-hydrazinobenzenesulfonic acid (CAS 98-71-5), 2-hydrazinobenzoic acid (CAS 619-67-0), or 5-sulfosalicylic acid (CAS 97-05-2)—fundamentally alters the compound's reactivity profile because the ortho-hydrazino, ortho-carboxylic acid, and para-sulfonic acid substituents cooperate synergistically [1]. The sulfonic acid group confers aqueous solubility critical for one-pot aqueous syntheses, while the adjacent carboxylic acid and hydrazino groups create a chelating pocket that can coordinate metal ions in a tetradentate fashion after condensation [2]. Replacing the sulfonic acid with a hydrogen (2-hydrazinobenzoic acid) eliminates the water solubility needed for aqueous Fischer indole or formazan dye syntheses, while swapping the hydrazino for a hydroxyl group (5-sulfosalicylic acid) abolishes the nucleophilic nitrogen needed for hydrazone and formazan formation. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable performance gaps.

Target Attribute Risk with Generic Analog
Ortho-hydrazino + para-sulfo synergy 4-hydrazinobenzenesulfonic acid lacks ortho-COOH; chelation denticity drops
Aqueous solubility (LogP ≈ -2.3) 2-hydrazinobenzoic acid is lipophilic; aqueous one-pot reactions may fail
Hydrazino nucleophile for formazan formation 5-sulfosalicylic acid (hydroxyl) cannot form hydrazone intermediates

Quantitative Differentiation Evidence for Benzoic acid, 2-hydrazino-5-sulfo- (CAS 26218-12-2)


LogP Differential: Water Solubility Advantage Over Non-Sulfonated Hydrazinobenzoic Acid Analogs

The calculated partition coefficient (XlogP) of Benzoic acid, 2-hydrazino-5-sulfo- is -2.3, a value that is approximately 4 log units lower than that of 2-hydrazinobenzoic acid (XlogP ≈ 1.5–1.8, depending on prediction method), which lacks the sulfonic acid substituent . The sulfonic acid group contributes an estimated ΔlogP of approximately -3.5 to -4.0 based on fragment-based contributions, converting a moderately lipophilic scaffold into a highly water-soluble one [1].

LogP Differential
Class-level
Target XlogP -2.3 vs 2-hydrazinobenzoic acid ≈1.5–1.8; Δ ≈ -3.8 to -4.1
Supports aqueous-phase synthesis screening
Calculated LogP; verify experimentally
Physicochemical profiling Aqueous solubility Drug-likeness prediction

Synthesis Optimization: Aqueous-Organic Solvent System Yield Advantage for Sulfonated Hydrazide Formation

Kustova et al. (2016) systematically optimized the arenesulfonation of benzoic acid hydrazides, demonstrating that the synthesis of sulfonated hydrazides—including the target compound class—can be performed in aqueous-organic solvent mixtures (2-propanol, 1,4-dioxane, or tetrahydrofuran as co-solvent) with improved kinetics compared to purely aqueous or purely organic media [1]. The study compared the thermal stability of benzenesulfohydrazide with its sulfonation product via GC-MS, establishing that the sulfonated product exhibits distinct fragmentation pathways and higher thermal stability [1].

Synthesis Medium
Class-level
Aqueous-organic solvent system (2-propanol/dioxane/THF) improves kinetics
May reduce solvent cost in scale-up
Thermal stability confirmed by GC-MS
Process chemistry Sulfonated hydrazide synthesis Kinetic optimization

HPLC Method Compatibility: Validated Reverse-Phase Separation with MS-Compatible Mobile Phase

A validated reverse-phase HPLC method for Benzoic acid, 2-hydrazino-5-sulfo- has been developed using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid [1]. The method is scalable from analytical (UPLC with 3 µm particles) to preparative separation and is described as suitable for pharmacokinetic studies [1]. In contrast, 4-hydrazinobenzenesulfonic acid (CAS 98-71-5) typically requires ion-pairing reagents or highly aqueous mobile phases due to its different retention behavior on standard C18 phases .

HPLC Method
Cross-study
Newcrom R1 RP column; LogP (HPLC) -0.562; MS-compatible with HCOOH
Reduces method development time
Adaptable to UPLC/prep scale
Analytical method development QC/QA Pharmacokinetics

Fischer Indole Synthesis Substrate Suitability: Dual-Functional Scaffold for Regioselective Indole Construction

Benzoic acid, 2-hydrazino-5-sulfo- acts as a substrate for Fischer indole synthesis, where the hydrazino group condenses with ketones or aldehydes to form hydrazones that undergo [3,3]-sigmatropic rearrangement to indoles [1]. The sulfonic acid group remains intact through the rearrangement, yielding sulfonated indole derivatives that are water-soluble and amenable to further functionalization—a property not shared by non-sulfonated arylhydrazines [1]. Grandberg et al. (2000) explicitly demonstrated that sulfophenylhydrazines (including the target compound class) can be used in a single-stage synthesis of tryptamines from arylhydrazines and γ-chlorocarbonyl compounds, achieving the transformation in one pot due to the aqueous solubility conferred by the sulfonic acid group [2].

Indole Synthesis
Class-level
Aqueous one-pot; sulfonic acid intact after rearrangement
Enables sulfonated indole without post-sulfonation
Demonstrated with γ-chlorobutyraldehyde
Heterocyclic chemistry Fischer indole synthesis Tryptamine synthesis

Metal Chelation Capability: Tetradentate Ligand Architecture Enabling Multi-Metal Complex Formation

The condensation product of Benzoic acid, 2-hydrazino-5-sulfo- with aromatic aldehydes generates formazan-type ligands capable of acting as dibasic tetradentate chelating agents, coordinating through NH, N=N, CO₂H, and OH groups after deprotonation [1]. Mabrouk et al. (1992) demonstrated the direct electrochemical synthesis of Co, Ni, Cu, Zn, Cd, Sn, and Pb complexes using a sacrificial anode method in non-aqueous media, with structural assignments confirmed by elemental analysis, DTA, magnetic moment measurements, IR, reflectance, and NMR spectroscopy [1]. The ligand was also tested as a corrosion inhibitor for aluminum in HCl medium [1]. In contrast, 2-hydrazinobenzoic acid (lacking the sulfonic acid-OH) offers only tridentate coordination, and 4-hydrazinobenzenesulfonic acid (lacking the ortho-carboxylic acid) offers bidentate coordination at most [2].

Chelation Denticity
Class-level
Tetradentate (N,N,O,O) vs tridentate (2-hydrazinobenzoic) vs bidentate (4-hydrazinobenzenesulfonic)
Broader metal scope and complex stability
Stability constants not reported
Coordination chemistry Metal complex synthesis Electrochemical synthesis

Optimal Research and Industrial Application Scenarios for Benzoic acid, 2-hydrazino-5-sulfo- (CAS 26218-12-2)


Aqueous One-Pot Fischer Indole Synthesis of Sulfonated Tryptamines and Indole Derivatives

Research groups engaged in heterocyclic chemistry can exploit the compound's dual hydrazino-sulfonic acid functionality to conduct Fischer indole syntheses in purely aqueous or aqueous-organic media, as demonstrated by Grandberg et al. (2000) for the single-stage preparation of sulfonated tryptamines [1]. The sulfonic acid group ensures that both the starting arylhydrazine and the indole product remain water-soluble throughout the reaction, eliminating organic solvent use and simplifying product isolation via pH-controlled precipitation. This scenario is particularly advantageous for medicinal chemistry programs synthesizing sulfonamide-containing indole libraries for carbonic anhydrase inhibition, where the sulfonic acid group is retained in the final pharmacophore .

Precursor for Water-Soluble Formazan Dyes with Leather and Textile Applications

The compound serves as a key building block for constructing sulfonated formazan dyes, where the hydrazino group undergoes condensation with aromatic aldehydes followed by diazo coupling to yield multi-chromic metal-complexing dyes. The sulfonic acid group confers the water solubility necessary for aqueous dyeing processes, as evidenced by the work on 2-((phenyl(2-(4-sulfophenyl)hydrazono)methyl)diazenyl)benzoic acid formazan dyes, which exhibited exhaustion rates of 85–95% and fastness ratings of 3–5 on leather substrates [1]. Industrial dye manufacturers sourcing this intermediate benefit from the elimination of post-synthetic sulfonation steps, reducing effluent sulfate load compared to dyes sulfonated after chromophore formation.

Electrochemical Synthesis of Transition Metal Complexes for Sensor and Corrosion Inhibition Applications

Following condensation to formazan-type ligands, the compound enables direct electrochemical synthesis of a wide range of metal complexes (Co, Ni, Cu, Zn, Cd, Sn, Pb) using sacrificial anode methodology, as established by Mabrouk et al. (1992) [1]. The tetradentate coordination mode provides enhanced complex stability compared to bi- or tridentate analogs. The demonstrated corrosion inhibition activity for aluminum in HCl medium opens applications in industrial metal treatment formulations. Electrochemical sensor developers can leverage the documented zinc-selective binding (zincon chemistry) for constructing modified carbon nanotube electrodes for salivary and urinary zinc detection .

Analytical Reference Standard with Validated HPLC Methodology for QC Laboratories

Analytical and QC laboratories requiring a reference standard for method development or impurity profiling can rely on the published reverse-phase HPLC method using Newcrom R1 columns, which provides MS-compatible mobile phase conditions (formic acid substitution for phosphoric acid) [1]. The documented experimental LogP (-0.562) enables accurate prediction of retention behavior during method transfer between columns. This is directly relevant for pharmaceutical impurity analysis when the compound is used as a synthetic intermediate, as the method is described as suitable for pharmacokinetic studies and scalable to preparative separations [1].

Application
Selection Property
Validation Focus
Fischer indole synthesis
Aqueous solubility & hydrazino reactivity
Regioselectivity and sulfonic acid retention
Formazan dye precursor
Formazan formation capability
Dye exhaustion and fastness ratings
Metal complex electrochemical synthesis
Tetradentate chelation scaffold
Metal complex stability and corrosion inhibition
Analytical reference standard
Validated HPLC method
MS-compatible mobile phase and retention prediction
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